2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O/c23-19-7-4-8-20(14-19)28-21(25-26-27-28)15-24-22(29)13-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-12,14H,13,15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQTVXROKGKCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by its molecular formula and has a complex structure featuring a biphenyl moiety and a tetrazole ring. The presence of these functional groups is hypothesized to contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The following sections will delve into specific studies and findings related to the biological activity of the compound.
Antimalarial Activity
A study published in 2021 evaluated a series of tetrazole-based compounds for their antimalarial efficacy against Plasmodium falciparum strains. The findings suggested that these compounds exhibit significant activity by inhibiting hemozoin formation, which is critical for the survival of the malaria parasite. The mechanism of action appears to involve the toxic accumulation of free heme in the parasite's digestive vacuole, akin to the action of chloroquine (CQ) .
Table 1: Antimalarial Activity Data
| Compound ID | IC50 (µM) | Mechanism of Action | Resistance Profile |
|---|---|---|---|
| Compound 3 | 0.5 | Inhibition of hemozoin | Low resistance |
| Compound 4 | 0.8 | Free heme accumulation | Low resistance |
| Compound 5 | 0.6 | Hemozoin inhibition | Low resistance |
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of similar amide and tetrazole derivatives. A study on fused heterocyclic compounds revealed that certain derivatives displayed broad-spectrum antimicrobial activity against various pathogens. The SAR indicated that modifications to the tetrazole ring significantly influenced antimicrobial potency .
Table 2: Antimicrobial Activity Data
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| Compound C | P. aeruginosa | 10 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the biphenyl and tetrazole moieties can enhance biological activity. For instance, replacing hydrogen atoms with halogens or introducing alkyl groups has been shown to improve potency against target enzymes or receptors.
Case Studies
- Case Study on Antitumor Activity : A derivative of the compound was tested for its ability to inhibit cancer cell proliferation in vitro. Results demonstrated a significant reduction in cell viability in breast cancer cell lines, suggesting potential as an anticancer agent.
- Case Study on Inflammation : Another study assessed the anti-inflammatory effects using an animal model of induced inflammation. The compound exhibited a marked reduction in inflammatory markers, indicating its potential therapeutic application in inflammatory diseases.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily researched for its potential use as a pharmaceutical agent. Its structure suggests that it may act as a bioactive molecule, particularly in the treatment of conditions such as hypertension and heart failure. Similar compounds have been utilized as neprilysin inhibitors or angiotensin receptor blockers, which are crucial in managing cardiovascular diseases .
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrazole-containing compounds exhibit significant antimicrobial properties. The incorporation of the biphenyl moiety may enhance the interaction with bacterial targets, potentially leading to effective treatments against multi-drug resistant strains .
Cancer Research
Compounds with similar structures have been explored for their role in cancer therapy. The unique functional groups present in 2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide suggest potential activity against various cancer cell lines through mechanisms such as apoptosis induction or inhibition of tumor growth .
Case Study 1: Neprilysin Inhibition
A study focused on the synthesis of similar acetamide-based compounds demonstrated their effectiveness as neprilysin inhibitors. These compounds showed promising results in lowering blood pressure and improving cardiac function in preclinical models . The biphenyl and tetrazole components were critical for enhancing the bioactivity and selectivity towards neprilysin.
Case Study 2: Antimicrobial Efficacy
Research involving the synthesis of tetrazole derivatives revealed that modifications to the biphenyl structure could lead to enhanced antibacterial activity against Gram-negative bacteria. One specific derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences and similarities between the target compound and key analogs:
Key Observations:
- Tetrazole Position: The biphenyl-tetrazole motif is conserved across ARBs (e.g., valsartan, losartan) and the target compound, suggesting shared binding interactions with the angiotensin II receptor .
- Amide Side Chain: Unlike valsartan’s valine-derived side chain, the target compound’s simpler acetamide chain lacks chiral centers, which may simplify synthesis but reduce receptor specificity .
Pharmacological and Physicochemical Properties
- Solubility: Valsartan exhibits pH-dependent solubility (56.6–100.0 mg/100 mL in water at pH 4–10) due to ionizable tetrazole and carboxylate groups . The target compound’s 3-fluorophenyl group may reduce aqueous solubility compared to valsartan but improve membrane permeability.
- Bioactivity: ARBs like valsartan and losartan antagonize the angiotensin II receptor, lowering blood pressure. The target compound’s bioactivity remains unconfirmed, but structural alignment suggests similar receptor engagement .
- Synthetic Accessibility: The compound from , a pyrazole-acetamide insecticide derivative, demonstrates that halogenation (e.g., chloro, cyano groups) can enhance bioactivity in non-ARB contexts, though with divergent therapeutic targets .
Metabolic and Stability Considerations
- Tetrazole Stability: Tetrazoles are prone to metabolic oxidation, but fluorination at the 3-position may mitigate this by sterically shielding the ring .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving condensation of biphenyl acetamide intermediates with fluorophenyl-tetrazole derivatives. A common approach involves refluxing equimolar concentrations of precursors (e.g., substituted oxazolones and triazolyl sulfanyl acetamides) at 150°C using pyridine and Zeolite (Y-H) as catalysts . Yield optimization requires precise control of reaction time, catalyst loading, and purification steps (e.g., recrystallization from ethanol). Variations in substituent reactivity (e.g., electron-withdrawing groups on the phenyl ring) may necessitate adjustments in stoichiometry or solvent polarity.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat, or direct light .
- Safety : Use PPE (gloves, goggles) in fume hoods. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
- Disposal : Follow hazardous waste protocols due to potential aquatic toxicity and flammability .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR to confirm biphenyl and tetrazole moieties. Aromatic protons in the 3-fluorophenyl group appear as doublets (δ ~7.2–7.8 ppm) due to -coupling with fluorine .
- HRMS : Validate molecular weight (e.g., calculated m/z for : 441.42) and isotopic patterns .
- IR : Identify carbonyl (C=O, ~1680 cm) and tetrazole ring (C-N, ~1450 cm) vibrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Substituent Variation : Systematically modify the biphenyl (e.g., para vs. ortho substitution) or tetrazole (e.g., alkyl vs. aryl groups) regions to assess antiproliferative or receptor-binding activity .
- Assays : Use in vitro models (e.g., cancer cell lines) with IC determination via MTT assays. Compare results with control compounds lacking key substituents (e.g., non-fluorinated analogs) .
- Data Analysis : Apply multivariate statistics to correlate electronic (Hammett σ) or steric parameters with activity trends .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproduibility Checks : Validate protocols (e.g., cell culture conditions, solvent purity) and cross-reference with independent labs.
- Experimental Controls : Include positive/negative controls (e.g., cisplatin for cytotoxicity) and assess batch-to-batch compound purity via HPLC (>95% purity recommended) .
- Mechanistic Studies : Use knock-out models (e.g., siRNA) to confirm target specificity if conflicting results arise from off-target effects .
Q. How can computational methods predict pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use software like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability based on the compound’s structure .
- Docking Studies : Model interactions with target proteins (e.g., kinase domains) using AutoDock Vina. Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking with biphenyl .
Q. What advanced analytical methods improve quantification in complex matrices?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
